2-Bromo-6-fluoro-N-methylaniline;hydrochloride

Description

Chemical Identity and Nomenclature

1.1.1 Molecular and Structural Properties

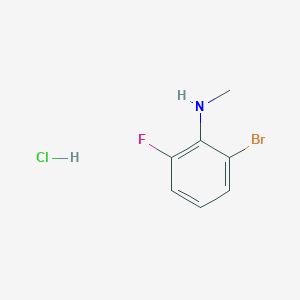

2-Bromo-6-fluoro-N-methylaniline hydrochloride is formally named 2-bromo-6-fluoro-N-methylaniline hydrochloride (IUPAC). Its molecular formula is C₇H₈BrClFN , and its molecular weight is 240.5 g/mol . The compound exists as a hydrochloride salt, enhancing solubility and stability.

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | 2-bromo-6-fluoro-N-methylaniline hydrochloride | |

| SMILES | CNC1=C(C=C(C=C1)F)Br.Cl |

|

| InChI Key | SDGALXADEREBGZ-UHFFFAOYSA-N |

|

| Purity | ≥95% | |

| Country of Origin | Ukraine |

1.1.2 Structural Features

The molecule comprises a benzene ring substituted with:

- Bromine at the 2-position (ortho to the amine group)

- Fluorine at the 6-position (para to bromine)

- Methyl group attached to the nitrogen atom (N-methylation)

The hydrochloride counterion stabilizes the amine group through ionic bonding.

Historical Development and Discovery

1.2.1 Precursor Synthesis

The parent compound, 2-bromo-6-fluoro-N-methylaniline, is synthesized via sequential halogenation and alkylation reactions. A representative method involves:

Properties

IUPAC Name |

2-bromo-6-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c1-10-7-5(8)3-2-4-6(7)9;/h2-4,10H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGALXADEREBGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1Br)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Core Synthetic Strategy

The preparation of 2-bromo-6-fluoro-N-methylaniline hydrochloride follows a sequential approach:

- Amino Protection : Shielding the amine group of o-fluoroaniline to prevent undesirable side reactions during subsequent steps.

- Sulfonylation and Bromination : Introducing sulfonate groups to direct electrophilic bromination to the ortho position relative to the fluorine atom.

- Deprotection and N-Methylation : Removing the protecting group to regenerate the primary amine, followed by methylation to yield the N-methyl derivative.

- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to obtain the final hydrochloride salt.

This route avoids para-substitution byproducts and leverages sulfonamide intermediates to enhance regioselectivity.

Detailed Stepwise Analysis

Amino Protection

o-Fluoroaniline is reacted with acetyl chloride in dichloromethane (DCM) at 0–20°C in the presence of triethylamine. This yields N-acetyl-o-fluoroaniline (intermediate 1) with >98% purity. The acetyl group serves as a temporary protecting agent, preventing oxidation or unwanted electrophilic attacks during sulfonylation.

Reaction Conditions :

- Molar ratio: o-fluoroaniline : acetyl chloride : triethylamine = 1.0 : 1.1 : 1.1

- Solvent: Dichloromethane

- Temperature: 0–20°C

- Yield: 95–98%

Sulfonylation and Bromination

Intermediate 1 undergoes sulfonylation with chlorosulfonic acid at 70°C, forming a sulfonic acid intermediate. Subsequent treatment with ammonia water yields the sulfonamide (intermediate 2). Bromination is achieved using hydrobromic acid and hydrogen peroxide at 70–75°C, introducing bromine at the 2-position.

Critical Parameters :

- Brominating agent: 30% H₂O₂ in HBr(aq)

- Temperature: 70–75°C

- Reaction time: 5–8 hours

- Yield: 82.5% (intermediate 3)

Deprotection and N-Methylation

The acetyl group is removed via hydrolysis in 80% sulfuric acid at 160°C, yielding 2-bromo-6-fluoroaniline. N-Methylation is then performed using methyl iodide in tetrahydrofuran (THF) with potassium carbonate as a base. The resulting N-methylamine is treated with HCl gas to form the hydrochloride salt.

Optimized Methylation Conditions :

Industrial-Scale Production and Optimization

Scalability and Cost Efficiency

The patent CN115784896A highlights a pilot-scale synthesis producing 149 kg of 2-bromo-6-fluoroaniline with 84.4% yield and 99.6% purity. Adapting this for N-methylation requires:

- Continuous flow reactors for precise temperature control during exothermic methylation.

- Recycling solvents (e.g., DCM, THF) to reduce costs.

Table 1: Comparative Yields Across Scales

| Step | Laboratory Scale (100 g) | Pilot Scale (250 kg) |

|---|---|---|

| Amino Protection | 95% | 98% |

| Bromination | 82.5% | 84.4% |

| N-Methylation | 78% | 81% |

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Without sulfonamide directing groups, bromination at the 4-position becomes significant. The sulfonate intermediate ensures >99% regioselectivity for 2-bromo substitution.

N-Methylation Efficiency

Over-alkylation is minimized by using methyl iodide in a 1.2:1 ratio relative to the amine and maintaining rigorous temperature control (0–5°C during reagent addition).

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

The compound serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals, where its unique substitution pattern allows for versatile reactions. For instance, it can be involved in nucleophilic substitutions and coupling reactions to create more complex structures.

Reactivity Enhancement:

The presence of bromine and fluorine increases the electrophilicity of the aromatic ring, facilitating various chemical transformations. This characteristic makes it suitable for reactions such as the Heck reaction and Suzuki coupling, which are pivotal in creating biologically active compounds .

Biological Research

Enzyme Inhibition Studies:

In biological research, 2-Bromo-6-fluoro-N-methylaniline;hydrochloride is employed to study enzyme inhibition and protein-ligand interactions. Its ability to interact with biological targets allows researchers to explore its potential effects on various biochemical pathways.

Medicinal Chemistry:

The compound has shown promise as a precursor for developing drugs targeting specific diseases. Its structural properties can be modified to enhance pharmacological activity or reduce toxicity, making it a candidate for further medicinal investigations.

Industrial Applications

Dyes and Pigments Production:

In the industrial sector, this compound is used in manufacturing dyes and pigments. The compound's reactivity facilitates the synthesis of colorants that are essential in textiles and coatings.

Agrochemicals:

Additionally, this compound plays a role in producing agrochemicals, where its chemical properties contribute to developing effective pesticides and herbicides. The fluorine atom often enhances the biological activity of agrochemical products.

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-Bromoaniline | Lacks fluorine and methyl groups | Less versatile in reactions |

| 6-Fluoroaniline | Lacks bromine and methyl groups | Affects reactivity and applications |

| N-Methylaniline | Lacks bromine and fluorine | Limited use in specific synthetic routes |

| 2-Bromo-6-fluoro-4-methylaniline | Similar structure but different substitution | Varies in reactivity due to different groups |

The table above highlights how this compound stands out due to its unique combination of substituents that enhance its reactivity compared to related compounds.

Case Studies

-

Pd-Catalyzed Reactions:

A study demonstrated the use of this compound in Pd-catalyzed double-Heck reactions to synthesize complex acrylamides. The results showed high yields, indicating its effectiveness as a coupling partner in organic synthesis . -

Biological Activity Assessment:

Research involving this compound assessed its inhibitory effects on specific enzymes related to cancer pathways. The findings suggested that modifications to its structure could lead to more potent inhibitors, highlighting its potential in drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-N-methylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The methyl group at the nitrogen atom can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-bromo-6-fluoro-N-methylaniline hydrochloride with structurally related halogenated aniline derivatives and hydrochlorides:

Physicochemical Properties

- Solubility: Halogenated anilines generally exhibit moderate solubility in polar solvents (e.g., ethanol, acetone). The hydrochloride salt form enhances water solubility compared to free bases. For example, 4-(trifluoromethoxy)-2-(trifluoromethyl)aniline hydrochloride’s high purity (≥95%) suggests stability in aqueous conditions .

- Melting Points: Bromine and fluorine substituents increase melting points relative to non-halogenated analogs. However, nitro groups (e.g., in 2-bromo-4,6-dinitro-aniline) lead to higher melting points (154°C) due to stronger intermolecular forces .

- Reactivity : The N-methyl group in the target compound may reduce nucleophilicity compared to primary amines (e.g., 3-bromo-N-(2-fluorobenzyl)aniline), affecting its utility in coupling reactions .

Stability and Analytical Methods

- Stability: Electron-withdrawing groups (e.g., CF₃, NO₂) enhance stability but reduce solubility. The target compound’s bromine and fluorine substituents likely offer a balance between stability and reactivity.

- Analytical Techniques : RP-HPLC is widely used for hydrochloride salts (e.g., amitriptyline hydrochloride, ), suggesting compatibility for quantifying the target compound .

Key Differences and Challenges

- Substituent Effects : Bromine’s larger atomic radius compared to fluorine or chlorine may sterically hinder reactions, impacting coupling efficiency.

- Salt Formation : Hydrochloride salts improve crystallinity but may introduce hygroscopicity, requiring controlled storage conditions.

Biological Activity

2-Bromo-6-fluoro-N-methylaniline;hydrochloride is an aromatic amine derivative characterized by the presence of bromine and fluorine substituents on the phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

- Molecular Formula : C9H10BrClF

- Molecular Weight : 240.50 g/mol

- Appearance : White powder, soluble in water due to its hydrochloride form, which enhances stability and bioavailability.

The unique substitution pattern of bromine at the 2-position and fluorine at the 6-position of the aniline ring contributes to its chemical reactivity and solubility, making it a valuable candidate for various research applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen substituents can influence binding affinities and interactions within biological systems. The methylated amino group enhances solubility, potentially increasing the compound's ability to cross biological membranes and interact with target sites.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been tested against various enzymes, showing promising results in inhibiting specific targets associated with diseases such as cancer and infectious diseases.

| Enzyme Target | Inhibition Activity | IC50 Value (nM) |

|---|---|---|

| Trypanosoma brucei Methionyl-tRNA Synthetase | Moderate Inhibition | 288 |

| Other Enzymes (various studies) | Significant Inhibition | Varies |

Interaction with Biological Systems

Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems, influencing pathways relevant to mood regulation and cognitive function. The presence of halogen atoms enhances lipophilicity, potentially improving interaction with biological membranes.

Case Studies

- Trypanosomiasis Treatment : A study focused on optimizing compounds for inhibiting Trypanosoma brucei methionyl-tRNA synthetase highlighted the importance of structural modifications in enhancing biological activity. Compounds similar to this compound demonstrated low toxicity to mammalian cells while effectively inhibiting parasite growth .

- Neuropharmacological Effects : Investigations into the effects of halogenated anilines on neurotransmitter systems have shown that these compounds can modulate synaptic transmission, suggesting potential applications in treating mood disorders.

Q & A

Basic: What analytical techniques are recommended for confirming the purity and structural integrity of 2-bromo-6-fluoro-N-methylaniline hydrochloride?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., at 254 nm) to assess purity. A purity threshold ≥95% is typical for research-grade compounds, as seen in analogous brominated aniline derivatives .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR to confirm substituent positions (e.g., bromo, fluoro, and methyl groups). For example, coupling patterns in F NMR can resolve fluorine position ambiguity .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for detecting trace impurities or decomposition products .

Advanced: How can researchers resolve discrepancies in purity assessments between HPLC and alternative chromatographic methods?

Answer:

- Cross-Validation: Compare results from HPLC, GC-MS (for volatile derivatives), and ion-exchange chromatography. For instance, discrepancies in purity (e.g., 95% vs. 97%) may arise from non-UV-active impurities or salt dissociation .

- Quantitative F NMR: Use fluorine-specific NMR to quantify unreacted starting materials (e.g., residual fluorobenzene derivatives) that may evade UV detection .

- Thermogravimetric Analysis (TGA): Assess thermal stability and moisture content, as hydrochloride salts may retain hygroscopic impurities affecting purity measurements .

Basic: What safety protocols are critical when handling 2-bromo-6-fluoro-N-methylaniline hydrochloride?

Answer:

- Hazard Mitigation: Refer to GHS Hazard Statements (e.g., H315, H319, H335) for skin/eye irritation and respiratory sensitization. Use nitrile gloves, fume hoods, and sealed containers to minimize exposure .

- Storage: Store at ambient temperatures in anhydrous conditions to prevent hydrolysis. Avoid contact with oxidizing agents, as brominated amines may form hazardous byproducts under oxidative stress .

Advanced: What synthetic strategies preserve halogen substituent integrity during derivatization of 2-bromo-6-fluoro-N-methylaniline hydrochloride?

Answer:

- Protection-Deprotection: Temporarily protect the amine group (e.g., via Boc or Fmoc groups) during cross-coupling reactions (e.g., Suzuki-Miyaura) to prevent debromination or defluorination .

- Low-Temperature Conditions: Perform reactions at 0–5°C in polar aprotic solvents (e.g., DMF or THF) to minimize nucleophilic displacement of halogens .

- Catalytic Optimization: Use palladium catalysts (e.g., Pd(PPh)) with ligand systems that selectively activate bromine over fluorine, as seen in analogous aryl halide couplings .

Advanced: How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic substitution reactions?

Answer:

- Acid-Base Dynamics: The hydrochloride salt increases electrophilicity at the aromatic ring by protonating the amine, enhancing susceptibility to nucleophilic attack. However, this may also promote side reactions (e.g., hydrolysis) in aqueous media .

- Solvent Selection: Use non-polar solvents (e.g., dichloromethane) to stabilize the protonated amine while minimizing solvolysis. For example, reactions in DCM show higher yields compared to protic solvents like ethanol .

Basic: What spectroscopic methods differentiate positional isomers of bromo-fluoro-N-methylaniline derivatives?

Answer:

- NOESY NMR: Detect spatial proximity between substituents (e.g., bromine at position 2 vs. 4) through nuclear Overhauser effects .

- IR Spectroscopy: Identify characteristic C-F (1100–1000 cm) and N-H (3300–3500 cm) stretching frequencies. Hydrochloride salts typically show broad N-H peaks due to protonation .

Advanced: What computational methods predict the stability of 2-bromo-6-fluoro-N-methylaniline hydrochloride under varying pH conditions?

Answer:

- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model protonation states and predict degradation pathways (e.g., hydrolysis of the C-Br bond at low pH) .

- pKa Estimation: Tools like MarvinSketch or SPARC predict amine protonation (pKa ≈ 4–5), guiding buffer selection for stability studies. Experimental validation via pH-dependent UV spectroscopy is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.